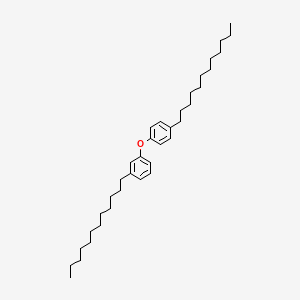![molecular formula C4H14N4O4S3 B14476421 [(Dimethylsulfamoylamino)sulfanylsulfamoyl-methylamino]methane CAS No. 66090-57-1](/img/structure/B14476421.png)
[(Dimethylsulfamoylamino)sulfanylsulfamoyl-methylamino]methane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(Dimethylsulfamoylamino)sulfanylsulfamoyl-methylamino]methane is a complex organosulfur compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(Dimethylsulfamoylamino)sulfanylsulfamoyl-methylamino]methane typically involves the reaction of dimethylsulfamoyl chloride with a suitable amine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is usually stirred at a low temperature to ensure the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of large reactors equipped with efficient cooling systems to maintain the required reaction temperature. The raw materials are fed into the reactor in a controlled manner, and the reaction is monitored using advanced analytical techniques to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
[(Dimethylsulfamoylamino)sulfanylsulfamoyl-methylamino]methane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl groups to thiol groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
[(Dimethylsulfamoylamino)sulfanylsulfamoyl-methylamino]methane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of [(Dimethylsulfamoylamino)sulfanylsulfamoyl-methylamino]methane involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of cell death in cancer cells.
相似化合物的比较
[(Dimethylsulfamoylamino)sulfanylsulfamoyl-methylamino]methane can be compared with other similar organosulfur compounds, such as:
Dimethyl sulfone: Known for its anti-inflammatory properties.
Methanesulfonamide: Used as an intermediate in the synthesis of pharmaceuticals.
Sulfanilamide: An antibiotic used to treat bacterial infections.
The uniqueness of this compound lies in its multiple sulfamoyl groups, which confer distinct chemical reactivity and potential for diverse applications.
属性
CAS 编号 |
66090-57-1 |
|---|---|
分子式 |
C4H14N4O4S3 |
分子量 |
278.4 g/mol |
IUPAC 名称 |
[(dimethylsulfamoylamino)sulfanylsulfamoyl-methylamino]methane |
InChI |
InChI=1S/C4H14N4O4S3/c1-7(2)14(9,10)5-13-6-15(11,12)8(3)4/h5-6H,1-4H3 |
InChI 键 |
PLJBFHDCNXJYTC-UHFFFAOYSA-N |
规范 SMILES |
CN(C)S(=O)(=O)NSNS(=O)(=O)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


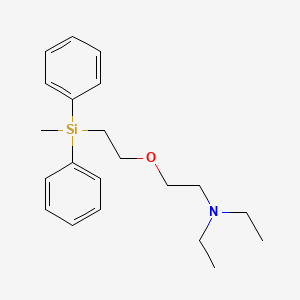
![3,4-Dibromobicyclo[3.2.1]octa-2,6-diene](/img/structure/B14476355.png)
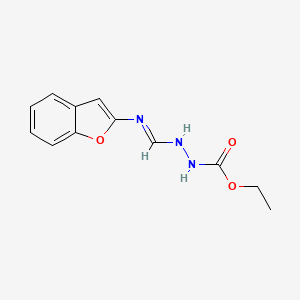
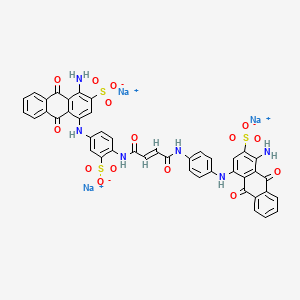
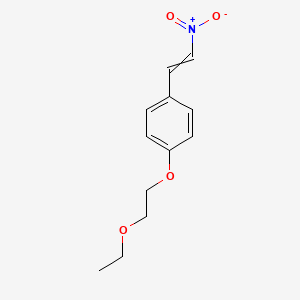


![(1S)-5-Acetyl-2-oxa-5-azabicyclo[2.2.1]heptan-3-one](/img/structure/B14476402.png)
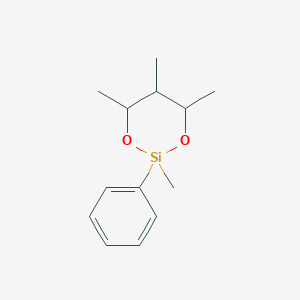
![2,4-Dichloroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B14476422.png)
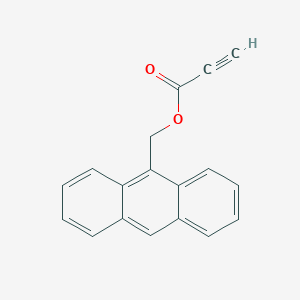
![3,3'-[Methylenebis(dimethylsilanediyl)]bis(N,N-dimethylpropan-1-amine)](/img/structure/B14476426.png)
![{[2,5-Dioxo-1-(pyren-4-yl)pyrrolidin-3-yl]sulfanyl}acetic acid](/img/structure/B14476428.png)
